N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound that features a combination of benzenesulfonyl, tetrahydroquinoline, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, tetrahydroquinoline, and isoindole derivatives. The reaction conditions may involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with various biological targets, making it a candidate for therapeutic development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural complexity may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog that lacks the benzenesulfonyl and isoindole groups.
Isoindoline: Another related compound with a different substitution pattern.
Benzenesulfonamide: A compound with a similar sulfonyl group but different overall structure.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is unique due to its combination of structural features. The presence of both benzenesulfonyl and isoindole groups, along with the tetrahydroquinoline core, provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c29-23(16-27-24(30)20-10-4-5-11-21(20)25(27)31)26-18-12-13-22-17(15-18)7-6-14-28(22)34(32,33)19-8-2-1-3-9-19/h1-5,8-13,15H,6-7,14,16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCBGVGKQQIRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.